6-Fluoro-1H-indazol-3(2H)-one
Overview
Description
6-Fluoro-1H-indazol-3(2H)-one is a fluorinated indazole derivative with a molecular formula of C7H5FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom or other positions on the indazole ring are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-1H-indazol-3(2H)-one has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1H-indazol-3-ylamine
- 6-Fluoro-1H-indazol-3-ol
- 6-Fluoro-1H-indazol-3-ylmethanamine
Uniqueness
Compared to similar compounds, 6-Fluoro-1H-indazol-3(2H)-one is unique due to its specific fluorine substitution and the presence of the indazole ring. This combination imparts distinct chemical and physical properties, making it particularly valuable in certain applications, such as medicinal chemistry and material science.
Biological Activity
6-Fluoro-1H-indazol-3(2H)-one is a fluorinated derivative of indazole, characterized by a fluorine atom at the 6-position and a keto group at the 3-position of the indazole ring. Its molecular formula is CHFNO, with a molecular weight of approximately 152.13 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
While specific research on the mechanism of action for this compound is limited, its structural similarities to other bioactive indazole derivatives provide insights into its potential pharmacological effects. Indazole compounds have been associated with various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorine atom may enhance lipophilicity and influence the compound's interaction with biological targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of indazole derivatives indicate that modifications at different positions on the indazole ring can significantly alter biological activity. For instance, substituents at the 4-position and 6-position have been shown to play crucial roles in inhibiting specific biological targets, such as kinases and enzymes involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the potential activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
6-Fluoro-1H-indazole | 0.98 | Lacks the keto group at position 3 |
3-Fluoro-1H-indazole | 0.97 | Fluorine at position 3 instead of position 6 |
5-Fluoro-1H-indazole | 0.97 | Fluorine at position 5 |
4-Methyl-1H-indazole | 0.94 | Methyl group substitution |
7-Fluoro-1H-indazole | 0.92 | Fluorine at position 7 |
These compounds differ primarily in their substitution patterns on the indazole ring, which can significantly influence their biological activity and chemical reactivity.
Antiproliferative Activity
Recent studies have highlighted that certain indazole derivatives exhibit potent antiproliferative activities against various cancer cell lines. For example, compounds with similar structural features to this compound have shown IC values in the nanomolar range against specific cancer types .
Inhibition Studies
The binding affinity of indazole derivatives to various biological targets has been investigated using techniques such as molecular docking and enzyme inhibition assays. For instance, some derivatives demonstrated significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis .
Case Studies
One notable case study involved a series of synthesized indazole derivatives where structure optimization led to enhanced inhibitory activity against FGFRs, with IC values reported as low as 2 nM for specific compounds . This indicates that further exploration of the SAR for compounds like this compound could yield promising therapeutic agents.
Properties
IUPAC Name |
6-fluoro-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHAHZMJXVUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646275 | |
Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862274-39-3 | |
Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-indazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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